7-butyl-8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-butyl-8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26Cl2N6O2 and its molecular weight is 465.38. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine, a core structure related to the queried compound, is significant in drug design due to its versatility in medicinal chemistry. Piperazine derivatives have been explored for various therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resulting molecules, suggesting a broad spectrum of possible applications for compounds with similar structures (Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been reported to possess anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. These compounds have shown potential activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis. The review highlights the importance of piperazine as a building block in developing potent anti-mycobacterial agents, providing a basis for further investigations into similar compounds for tuberculosis treatment (Girase et al., 2020).
Pharmacodynamics and Safety of Arylpiperazine Derivatives
Arylpiperazine derivatives, which share structural similarities with the queried compound, have been clinically applied in treating depression, psychosis, and anxiety. The metabolism, including N-dealkylation leading to 1-aryl-piperazines, and their effects on serotonin and other neurotransmitter receptors have been extensively studied. This research area underscores the complex pharmacodynamics and safety profile considerations required for developing therapeutic agents based on arylpiperazine structures (Caccia, 2007).
Properties
IUPAC Name |
7-butyl-8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N6O2/c1-3-4-8-29-17-18(26(2)21(31)25-19(17)30)24-20(29)28-11-9-27(10-12-28)13-14-15(22)6-5-7-16(14)23/h5-7H,3-4,8-13H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBUSNKGCUGISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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